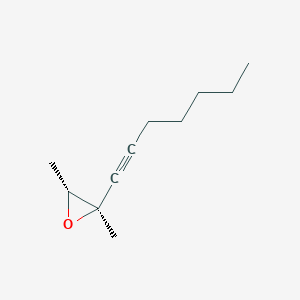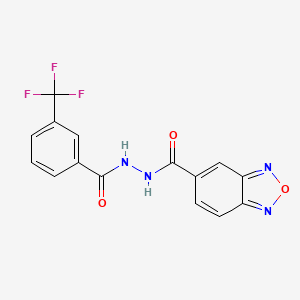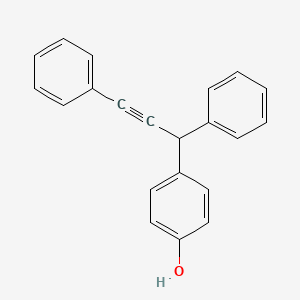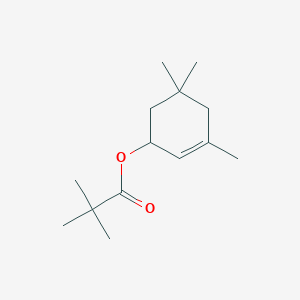
5-(4-Iodophenyl)-10-(4-methoxyphenyl)-20-(4-methylphenyl)-15-phenylporphyrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Iodophenyl)-10-(4-methoxyphenyl)-20-(4-methylphenyl)-15-phenylporphyrin is a complex organic compound belonging to the porphyrin family. Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll. This specific compound is characterized by its unique substitution pattern on the porphyrin ring, which includes iodophenyl, methoxyphenyl, methylphenyl, and phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Iodophenyl)-10-(4-methoxyphenyl)-20-(4-methylphenyl)-15-phenylporphyrin typically involves the condensation of pyrrole with substituted benzaldehydes under acidic conditions. The reaction is followed by oxidation to form the porphyrin macrocycle. The specific steps are as follows:
Condensation Reaction: Pyrrole is reacted with 4-iodobenzaldehyde, 4-methoxybenzaldehyde, 4-methylbenzaldehyde, and benzaldehyde in the presence of an acid catalyst such as trifluoroacetic acid.
Oxidation: The resulting intermediate is oxidized using an oxidizing agent like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form the porphyrin macrocycle.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-(4-Iodophenyl)-10-(4-methoxyphenyl)-20-(4-methylphenyl)-15-phenylporphyrin can undergo various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The porphyrin ring can undergo oxidation and reduction reactions, altering its electronic properties.
Metalation: The compound can form metal complexes by coordinating with metal ions such as zinc, copper, or iron.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like thiols, amines, or alkoxides. Conditions typically involve solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) and mild heating.
Oxidation and Reduction: Oxidizing agents like DDQ or reducing agents like sodium borohydride can be used.
Metalation: Metal salts such as zinc acetate or copper chloride are used in the presence of a base like triethylamine.
Major Products
Substitution Reactions: Products include derivatives where the iodine atom is replaced by other functional groups.
Metalation: Metal-porphyrin complexes with enhanced stability and unique electronic properties.
Scientific Research Applications
5-(4-Iodophenyl)-10-(4-methoxyphenyl)-20-(4-methylphenyl)-15-phenylporphyrin has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex porphyrin derivatives and studying their properties.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: Explored for its role in developing diagnostic agents and therapeutic drugs.
Industry: Utilized in the development of organic photovoltaic cells and sensors due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 5-(4-Iodophenyl)-10-(4-methoxyphenyl)-20-(4-methylphenyl)-15-phenylporphyrin involves its ability to interact with light and generate reactive oxygen species (ROS). This property is particularly useful in photodynamic therapy, where the compound is activated by light to produce ROS that can kill cancer cells. The porphyrin ring’s conjugated system allows for efficient absorption of light, and the various substituents can modulate its photophysical properties.
Comparison with Similar Compounds
Similar Compounds
Tetraphenylporphyrin: Lacks the specific substitutions found in 5-(4-Iodophenyl)-10-(4-methoxyphenyl)-20-(4-methylphenyl)-15-phenylporphyrin.
5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin: Contains methoxy groups but lacks the iodophenyl and methylphenyl substitutions.
5,10,15,20-Tetrakis(4-iodophenyl)porphyrin: Contains iodophenyl groups but lacks the methoxyphenyl and methylphenyl substitutions.
Uniqueness
The unique combination of iodophenyl, methoxyphenyl, methylphenyl, and phenyl groups in this compound imparts distinct electronic and photophysical properties. These properties make it particularly suitable for applications in photodynamic therapy and organic electronics, where specific absorption and emission characteristics are crucial.
Properties
CAS No. |
874948-42-2 |
|---|---|
Molecular Formula |
C46H33IN4O |
Molecular Weight |
784.7 g/mol |
IUPAC Name |
15-(4-iodophenyl)-10-(4-methoxyphenyl)-20-(4-methylphenyl)-5-phenyl-21,22-dihydroporphyrin |
InChI |
InChI=1S/C46H33IN4O/c1-28-8-10-30(11-9-28)44-37-22-20-35(48-37)43(29-6-4-3-5-7-29)36-21-23-41(49-36)46(32-14-18-34(52-2)19-15-32)42-27-26-40(51-42)45(39-25-24-38(44)50-39)31-12-16-33(47)17-13-31/h3-27,48-49H,1-2H3 |
InChI Key |
XVFKUKNFYPTFSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)I)C8=CC=C(C=C8)OC)C9=CC=CC=C9)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Pyridinemethanol, 4-[4-fluoro-2-(phenylmethoxy)phenyl]-a-methyl-2,6-bis(1-methylethyl)-5-(1-penten-1-yl)-](/img/structure/B15168417.png)

![4,4'-[(2-Nitro-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol)](/img/structure/B15168437.png)
![Benzene, 2-[(2-hexyl-4,5-dimethylphenyl)thio]-1,3,5-trimethyl-](/img/structure/B15168441.png)



![N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-1-ylpyrrole-3-carboxamide](/img/structure/B15168465.png)
![Ethyl 2-[(4-tert-butylphenoxy)methyl]prop-2-enoate](/img/structure/B15168466.png)
![2-[(5-Chloro-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide](/img/structure/B15168470.png)
![3,6-Dichloro-2,5,9-trimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B15168474.png)


![N-Cyclopropyl-2-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B15168500.png)
